molecular formula C16H20N2O5 B2417814 Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate CAS No. 1351587-34-2

Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate

Cat. No.: B2417814
CAS No.: 1351587-34-2
M. Wt: 320.345
InChI Key: RCEKLIGXQXESQI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.345. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Bioactive Compounds

Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate is utilized in the synthesis of a range of bioactive compounds. For instance, the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates through rhodium(II) acetate catalyzed O–H and N–H carbene insertion results in versatile building blocks for creating pharmaceutical compounds of interest (Trstenjak, Ilaš, & Kikelj, 2013).

2. Enzymatic Kinetic Resolution

In another application, ethyl 1,4-benzodioxan-2-carboxylate, a derivative, is used as an intermediate in the production of doxazosin mesylate, a drug. The title compound undergoes kinetic resolution to produce S-enantiomer of ethyl 1,4-benzodioxan 2-carboxylate via a simple lipase-catalyzed transesterification reaction (Kasture et al., 2005).

3. Synthesis of α-Ketoamide Derivatives

OxymaPure, a derivative, is tested as an additive in the carbodiimide (DIC) approach for synthesizing a novel series of α-ketoamide derivatives. These derivatives are synthesized via ring opening of N-acylisatin, and OxymaPure shows superiority to HOBt/DIC or carbodiimide alone in terms of purity and yield (El‐Faham et al., 2013).

4. Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

This compound participates in reactions that lead to the creation of various derivatives, providing a pool of compounds that can be used in further chemical and pharmaceutical research. The derivatives are synthesized under specific conditions, and their structures are confirmed using elemental analysis and spectroscopic data (Mohamed, 2014; 2021).

Properties

IUPAC Name

ethyl 2-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-2-23-15(20)8-17-16(21)13-10-22-11-14(19)18(13)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKLIGXQXESQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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